Limited Direct Comparative Data – Class-Level Inference for PHD2 Inhibition Potency
No direct head-to-head comparison between DB12055 and any named comparator (e.g., Roxadustat, Daprodustat) was found in primary research papers or patents meeting the admission criteria. The only available evidence is class-level inference: HIF-PH inhibitors as a class exhibit PHD2 IC50 values ranging from 20 nM to 200 nM in enzymatic assays using purified human PHD2 and a 2-OG substrate [1]. DB12055 is predicted to fall within this range based on its 2-OG competitive scaffold, but no quantitative DB12055-specific data were identified [1]. Therefore, no verifiable differentiation can be claimed at this time.
| Evidence Dimension | PHD2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Class range: 20–200 nM (Roxadustat: 80 nM; Daprodustat: 38 nM; Vadadustat: 72 nM) |
| Quantified Difference | Undetermined – no DB12055 data available |
| Conditions | Enzymatic assay with purified human PHD2, 2-OG co-substrate, oxygen concentration 21% |
Why This Matters
Without DB12055-specific quantitative IC50 data, procurement decisions cannot prioritize this compound over better-characterized HIF-PH inhibitors for PHD2-targeted applications.
- [1] Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting a hypoxia response. Journal of Medicinal Chemistry, 56(23), 9369-9402. View Source
